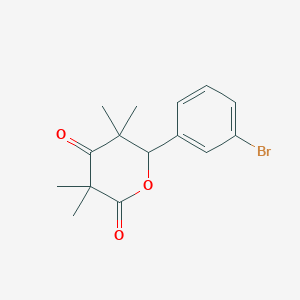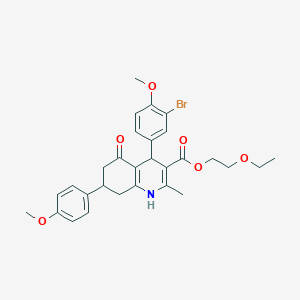![molecular formula C11H11FN2O B4980012 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole is a chemical compound that has garnered significant interest in scientific research due to its potential application in various fields. It belongs to the class of imidazole derivatives and is known for its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has been found to target various signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been found to possess antioxidant activity and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has been found to possess significant biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cancer cell proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to possess neuroprotective activity and can protect neurons from oxidative stress. It has also been found to possess antimicrobial activity and can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been found to possess significant anticancer activity and can be used as a chemotherapeutic agent. Additionally, it has been found to possess neuroprotective and antimicrobial activity. However, it also has some limitations. It is not very water-soluble and requires the use of organic solvents for its preparation. Additionally, its mechanism of action is not fully understood, which limits its potential application in certain fields of research.
Orientations Futures
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has several potential future directions for research. It can be further studied for its potential application in the treatment of various types of cancer. Additionally, it can be studied for its potential application in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Further research can also be conducted to understand its mechanism of action and to identify potential targets for its activity. Additionally, it can be further modified to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole involves the reaction of imidazole with 4-fluorophenethyl alcohol in the presence of a base like potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product is further enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has been extensively studied for its potential application in various fields of scientific research. It has been found to possess significant anticancer activity and can be used as a chemotherapeutic agent. It has also been studied for its potential application in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Additionally, it has been found to possess antimicrobial activity and can be used as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZBUZLQFSRBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)

![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)

![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)